molecular formula C25H29N3O3 B4572860 [1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No.: B4572860
M. Wt: 419.5 g/mol
InChI Key: HBVUCDMMUCCJSY-UHFFFAOYSA-N
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Description

[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.22089180 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with structural motifs similar to the specified compound often focuses on their synthesis and structural analysis. For example, the study of novel pyrazolopyridine derivatives demonstrates advanced synthetic methods for heterocyclic compounds, which are essential in medicinal chemistry and material science (Zh. Koshetova et al., 2022). These synthesis strategies are crucial for developing new drugs and materials with specific properties.

Catalytic and Reaction Mechanisms

Investigations into catalytic processes and reaction mechanisms form another cornerstone of research. The synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via InCl3-promoted novel Prins cyclization (B. Reddy et al., 2012) exemplifies how understanding reaction mechanisms can lead to the development of new synthetic routes, potentially applicable to the synthesis of complex molecules like the one .

Antitumor Activity

Research into the antitumor activity of new compounds is a critical area of medicinal chemistry. Studies such as the development of new indole derivatives containing pyrazoles with potential antitumor activity (A. Farghaly, 2010) highlight the ongoing search for new therapeutic agents. These efforts include the design, synthesis, and biological evaluation of novel compounds for their potential to inhibit tumor growth.

Molecular Imaging

In the realm of diagnostic research, the synthesis of compounds for molecular imaging, particularly using PET (Positron Emission Tomography), is of significant interest. The development of PET ligands, such as [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (J. Kumar et al., 2004), demonstrates the application of complex organic molecules in imaging studies. These compounds can help visualize biological processes in vivo, contributing to the understanding of diseases and the development of new treatments.

Environmental and Sensory Applications

Research into the environmental and sensory applications of chemical compounds, including the detection of alcohols or the analysis of fuel additives, shows the diversity of scientific inquiries surrounding complex molecules. For example, the reversible fiber-optic fluorosensing of lower alcohols (G. Orellana et al., 1995) illustrates how chemical compounds can be used in the development of sensors for environmental monitoring or industrial applications.

Properties

IUPAC Name

[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-19-8-3-4-9-20(19)14-25(18-29)12-7-13-27(17-25)24(30)21-15-26-28(16-21)22-10-5-6-11-23(22)31-2/h3-6,8-11,15-16,29H,7,12-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVUCDMMUCCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 2
[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 3
[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 4
Reactant of Route 4
[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 5
[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 6
Reactant of Route 6
[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.